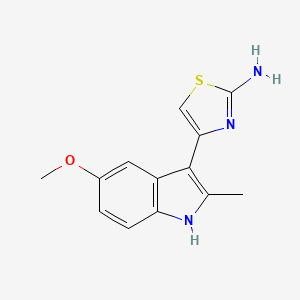

4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-7-12(11-6-18-13(14)16-11)9-5-8(17-2)3-4-10(9)15-7/h3-6,15H,1-2H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPPEJCJEVDLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327930 | |

| Record name | 4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50825-20-2 | |

| Record name | 4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS 50825-20-2 chemical properties and characteristics

An In-Depth Technical Guide to Trazodone and the Characterization of its Isomeric Impurity, Isotrazodone

Introduction to Trazodone

Trazodone is a prominent antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] It is a triazolopyridine derivative widely used in the treatment of major depressive disorder.[2][3][4] A key characteristic of trazodone is its dual mechanism of action, which involves the inhibition of the serotonin transporter as well as the blockade of serotonin type 2A (5-HT2A), histamine H1, and alpha-1-adrenergic receptors.[1][2] This pharmacological profile not only contributes to its antidepressant efficacy but also to its sedative effects, making it a common off-label choice for insomnia.[1] Unlike many other antidepressants, trazodone is associated with a lower incidence of anxiety, sexual dysfunction, and insomnia.[2]

Physicochemical Properties of Trazodone

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development and formulation. The key properties of trazodone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C19H22ClN5O | [4] |

| Molecular Weight | 371.9 g/mol | [4] |

| Appearance | Solid | [5] |

| Solubility | Soluble in Methanol/DMSO | [5] |

| Stereochemistry | Achiral | [6] |

The Isomeric Impurity: Isotrazodone

During the synthesis of trazodone, an isomeric impurity known as Isotrazodone can be formed.[7] While sharing the same molecular formula and weight as trazodone, its structural arrangement differs. The presence of impurities can impact the safety and efficacy of the final drug product, making their identification and characterization a critical aspect of quality control in pharmaceutical manufacturing. Isotrazodone is chemically identified as (1-(3-(4-(3-Chlorophenyl)piperazin-1-ium-1-yl)propyl)-3-oxo-2,3-dihydro-[6][8]triazolo[4,3-a]pyridin-1-ium)chloride.[5]

Analytical Characterization of Trazodone and its Impurities

The quantitative and qualitative analysis of trazodone and its impurities is essential for ensuring the quality and safety of the pharmaceutical product. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of trazodone and the detection of impurities like isotrazodone. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a specific pH, coupled with UV detection.[9]

A Representative HPLC Method for Trazodone Analysis:

-

Column: Reversed-phase Octadecylsilyl (ODS) column[9]

-

Mobile Phase: Acetonitrile and phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio[9]

-

Detection: UV spectrophotometry at 250 nm[9]

-

Quantification: Based on the peak area of the analyte[9]

This method allows for the separation and quantification of trazodone from its potential impurities, ensuring the purity of the final product.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of trazodone and its related compounds.

-

Mass Spectrometry (MS): Used in conjunction with liquid chromatography (LC-MS), it provides information about the molecular weight and fragmentation pattern of the compounds, aiding in the identification of trazodone and the confirmation of the structure of impurities like isotrazodone.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compounds by analyzing the chemical shifts and coupling constants of the protons.[5]

-

Spectrofluorimetry: The intrinsic fluorescence of trazodone in an acidic medium can be utilized for its quantification. The drug exhibits maximum excitation at 320 nm and emission at 435 nm in 50% acetic acid.[9]

-

UV-Visible Spectrophotometry: This method is based on the formation of a colored ion-pair complex between trazodone and a reagent like bromophenol blue, which can be measured at a specific wavelength for quantification.[9]

Synthesis of Trazodone: A Conceptual Workflow

The synthesis of trazodone involves a multi-step chemical process. While specific proprietary methods may vary, a general conceptual workflow can be illustrated. The process typically involves the reaction of key intermediates to form the final triazolopyridine derivative.

Caption: A conceptual workflow for the synthesis of Trazodone.

Pharmacological Mechanism of Action

Trazodone's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems.

Caption: The multifaceted mechanism of action of Trazodone.

The primary mechanisms include:

-

Serotonin Reuptake Inhibition: Trazodone weakly inhibits the presynaptic serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][3]

-

5-HT2A Receptor Antagonism: Potent blockade of 5-HT2A receptors is a key feature of trazodone's action, contributing to its antidepressant and anxiolytic properties, and mitigating some of the side effects associated with more selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[1][2]

-

Histamine H1 Receptor Antagonism: Trazodone's affinity for H1 receptors is responsible for its prominent sedative effects.[1]

-

α1-Adrenergic Receptor Blockade: Antagonism at these receptors can lead to side effects such as orthostatic hypotension and dizziness.[1]

Safety and Handling

As with any active pharmaceutical ingredient, proper safety precautions are necessary when handling trazodone and its related compounds. While specific safety data sheets (SDS) should always be consulted, general guidelines include:

-

Personal Protective Equipment (PPE): Use of appropriate PPE, such as gloves, lab coats, and eye protection, is recommended to prevent skin and eye contact.

-

Ventilation: Handling should be performed in a well-ventilated area to minimize the risk of inhalation.

-

Spill Management: Procedures should be in place for the safe cleanup of spills to prevent environmental contamination and exposure.

Conclusion

Trazodone remains a significant therapeutic agent in the management of depression and sleep disorders. A comprehensive understanding of its chemical properties, analytical characterization, and pharmacological profile is paramount for researchers, scientists, and drug development professionals. The diligent identification and control of impurities such as isotrazodone are critical for ensuring the quality, safety, and efficacy of the final medicinal product. Continued research and development in the analytical sciences will further enhance the ability to characterize and control such complex pharmaceutical products.

References

- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 211-217.

- Fagiolini, A., Comandini, A., Catena Dell'Osso, M., & Kasper, S. (2012). Rediscovering trazodone for the treatment of major depressive disorder. CNS drugs, 26(12), 1033–1049.

- Haria, M., Fitton, A., & McTavish, D. (1994). Trazodone. A review of its pharmacology, therapeutic use in depression and therapeutic potential in other disorders. Drugs & aging, 4(4), 331–355.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5533, Trazodone. Retrieved from [Link]

- Shin, J. Y., & Saadabadi, A. (2023). Trazodone. In StatPearls.

- Vertex AI Search. (n.d.). ISOTRAZODONE - gsrs.

- Vertex AI Search. (n.d.). Isotrazodone | 157072-18-9 - ChemicalBook.

- Vertex AI Search. (n.d.). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.

- Vertex AI Search. (n.d.). Trazodone (Desyrel, Mead-Johnson Pharmaceutical Division).

- Vertex AI Search. (n.d.). Registered Address: Chemicea Pharmaceuticals Pvt Ltd, Platinum Springs - Draft COA.

Sources

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Trazodone (Desyrel, Mead-Johnson Pharmaceutical Division) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicea.com [chemicea.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Isotrazodone | 157072-18-9 [chemicalbook.com]

- 8. GSRS [precision.fda.gov]

- 9. Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Foreword: Charting a Course for Discovery

The intersection of indole and thiazole moieties in medicinal chemistry has consistently yielded compounds with significant biological activity. The subject of this guide, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, represents a promising scaffold with therapeutic potential. However, its precise mechanism of action remains to be fully elucidated. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic and scientifically rigorous approach to unraveling the molecular intricacies of this compound. We will move beyond a mere listing of protocols, instead focusing on the rationale behind experimental choices to construct a self-validating system of inquiry. Our investigation will be grounded in the established biological activities of related indole and thiazole derivatives, which are known to exhibit a range of effects including antimicrobial and anticancer properties[1][2].

Foundational Insights and Mechanistic Hypotheses

The chemical architecture of this compound, featuring an electron-rich indole ring system linked to a versatile 2-aminothiazole core, suggests several plausible biological targets. The indole nucleus is a privileged scaffold in numerous approved drugs and bioactive molecules, while the 2-aminothiazole group is recognized for its ability to engage in various biological interactions, including enzyme inhibition[2]. Based on the activities of structurally similar compounds, we can formulate several primary hypotheses for its mechanism of action.

Hypothesis 1: Kinase Inhibition

The 2-aminothiazole moiety is a common feature in many kinase inhibitors. It can act as a hinge-binding motif, crucial for the inhibition of various protein kinases involved in cell signaling and proliferation. The structural similarity of the indole-thiazole scaffold to known multi-targeted receptor tyrosine kinase inhibitors warrants an investigation into its potential as a kinase inhibitor[3][4].

Hypothesis 2: Antimicrobial Activity via Essential Enzyme Inhibition

Derivatives of 4-(indol-3-yl)thiazole-2-amines have demonstrated notable antibacterial and antifungal properties[1][5]. Docking studies on similar compounds suggest potential inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, and fungal CYP51, an enzyme critical for ergosterol synthesis[1].

Hypothesis 3: Disruption of the Cytoskeleton

Certain thiazole derivatives are known to interfere with microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis[6]. The planar nature of the indole ring combined with the thiazole could facilitate binding to this site.

Hypothesis 4: Modulation of Inflammatory Pathways

Thiazolinone-based compounds, which share a core structure, have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators[7][8]. The methoxy group on the indole ring could also influence interactions with enzymes involved in inflammation[9].

A Phased Experimental Approach to Mechanistic Elucidation

To systematically test our hypotheses, we propose a multi-tiered experimental workflow. This approach allows for a logical progression from broad phenotypic screening to specific target identification and validation.

Caption: A conceptual diagram of a kinase inhibition signaling pathway.

Quantitative Data Summary

As experimental data becomes available, it should be organized into clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

| FLT3 | 95% | 50 |

| VEGFR2 | 88% | 120 |

| ABL1 | 45% | > 1000 |

| SRC | 30% | > 1000 |

Table 2: Hypothetical Antimicrobial Activity Profile

| Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus (MRSA) | 8 | 16 |

| E. coli | 32 | >64 |

| C. albicans | 4 | 8 |

Concluding Remarks and Future Directions

This guide provides a structured and logical framework for the comprehensive investigation of the mechanism of action of this compound. By progressing through the proposed phases of research, from broad phenotypic screening to specific target validation, a clear understanding of its biological activity can be achieved. Positive findings, particularly in the area of kinase inhibition or antimicrobial activity, would warrant further preclinical development, including lead optimization, in vivo efficacy studies, and toxicology assessments. The ultimate goal is to translate the therapeutic potential of this promising molecular scaffold into a tangible clinical benefit.

References

-

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI. Retrieved from [Link]

-

2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. (n.d.). MDPI. Retrieved from [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). PMC - NIH. Retrieved from [Link]

-

New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved from [Link]

-

Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. (n.d.). PubMed. Retrieved from [Link]

-

4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. Retrieved from [Link]

-

2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2025). ResearchGate. Retrieved from [Link]

-

Relationship - 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]quinazoline - inhibits - angiogenesis. (n.d.). BioKB. Retrieved from [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Methoxyalkyl thiazoles: a novel series of potent, orally active and enantioselective inhibitors of 5-lipoxygenase. (n.d.). PubMed. Retrieved from [Link]

-

[4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines. (n.d.). PubMed. Retrieved from [Link]

-

N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. Retrieved from [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. Retrieved from [Link]

Sources

- 1. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. [4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methoxyalkyl thiazoles: a novel series of potent, orally active and enantioselective inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

The 4-(Indol-3-yl)thiazole-2-amine Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-(Indol-3-yl)thiazole-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological activities associated with the 4-(indol-3-yl)thiazole-2-amine scaffold. This heterocyclic structure, which combines the privileged indole and 2-aminothiazole moieties, has emerged as a focal point in medicinal chemistry due to its significant therapeutic potential. This document synthesizes current research to offer field-proven insights into the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, complete with detailed experimental protocols and mechanistic diagrams to support further investigation and drug development.

The indole ring is a cornerstone of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] Similarly, the 2-aminothiazole ring is a key component in various FDA-approved drugs, such as the kinase inhibitor Dasatinib and the antibiotic Penicillin.[1][2] The strategic hybridization of these two pharmacophores into the 4-(indol-3-yl)thiazole-2-amine core creates a unique molecular architecture with the potential for multi-target biological activity. The synthesis of this scaffold is often achieved through the well-established Hantzsch thiazole synthesis, reacting an α-haloketone derived from indole with a thiourea derivative.[1]

General Synthesis Workflow

The primary synthetic route involves a condensation reaction that is both efficient and versatile, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies.

Caption: General workflow for the synthesis of 4-(indol-3-yl)thiazole-2-amine derivatives.

Potent Antimicrobial Activity

Significant research has demonstrated that 4-(indol-3-yl)thiazole-2-amine derivatives possess robust antibacterial and antifungal properties. Studies have shown that these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4]

One comprehensive study evaluated a series of twenty-nine 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives, revealing minimum inhibitory concentrations (MIC) in the low mg/mL range.[4] Notably, certain derivatives showed greater potency against methicillin-resistant Staphylococcus aureus (MRSA) than the reference drug ampicillin.[3] The most promising antibacterial compound identified was found to have MIC values between 0.06 and 0.12 mg/mL.[4] Antifungal activity was also significant, with some derivatives showing potency comparable or superior to the reference agents bifonazole and ketoconazole.[3]

Quantitative Data: Antimicrobial Activity

| Compound ID | Target Organism | MIC (mg/mL) | Reference |

| 5x | S. Typhimurium | 0.06 | [4] |

| E. coli | 0.06 | [4] | |

| S. aureus | 0.12 | [4] | |

| MRSA | 0.06 | [3] | |

| 5m | S. Typhimurium | 0.12 | [4] |

| E. coli | 0.12 | [4] | |

| MRSA | 0.12 | [3] | |

| 5g | C. albicans | 0.03 | [3] |

| A. fumigatus | 0.06 | [3] |

Mechanistic Insights

Computational docking studies suggest a dual mechanism of action for the antimicrobial effects. The antibacterial activity is likely due to the inhibition of E. coli MurB, an essential enzyme in the peptidoglycan biosynthesis pathway.[3][4] The antifungal activity is proposed to result from the inhibition of CYP51 (lanosterol 14-α-demethylase), a critical enzyme in fungal ergosterol biosynthesis.[3][4]

Caption: Proposed dual mechanisms of antimicrobial action.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

-

Preparation of Stock Solution: Dissolve the synthesized 4-(indol-3-yl)thiazole-2-amine derivative in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Culture Preparation: Inoculate the test bacterial or fungal strains into appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and incubate until the culture reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential of Related Indolyl-Thiazole Scaffolds

While extensive studies on the specific 4-(indol-3-yl)thiazole-2-amine core are emerging, research on structurally related isomers and derivatives has revealed significant anticancer activity.[2][5] These findings strongly suggest that the broader indolyl-thiazole chemical class is a promising area for the development of novel oncology therapeutics.

Derivatives such as 2-(3′-indolyl)-N-arylthiazole-4-carboxamides have demonstrated potent cytotoxicity against various human cancer cell lines.[5] For instance, specific derivatives were identified as highly active against HeLa (cervical cancer) and HEK293T (human embryonic kidney) cell lines, with IC₅₀ values in the low micromolar range.[5] Other related series, like N-thiazolyl-indole-2-carboxamides, have shown exceptional cytotoxicity against breast cancer (MCF-7) cell lines, with IC₅₀ values as low as 6.10 µM.[6]

Quantitative Data: In Vitro Cytotoxicity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(3′-indolyl)-N-arylthiazole-4-carboxamide | HeLa | 3.41 | [5] |

| HEK293T | 8.64 | [5] | |

| N-thiazolyl-indole-2-carboxamide | MCF-7 | 6.10 | [6] |

| HCT-116 | 5.04 | [6] |

Mechanistic Insights

The anticancer effects of these related compounds are believed to be multi-faceted. Preliminary studies suggest the induction of apoptosis is a key mechanism of cell death.[5] Furthermore, evidence points towards the inhibition of critical protein kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, VEGFR-2, and CDK2.[6] By targeting these pathways, the compounds can effectively induce cell cycle arrest and promote programmed cell death.

Caption: Potential anticancer mechanism via multi-kinase inhibition and apoptosis induction.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Potential of Related Indole-Thiazole Hybrids

The structural motifs present in 4-(indol-3-yl)thiazole-2-amines are also found in molecules with demonstrated anti-inflammatory properties.[7] In vivo studies on related indole-thiazole hybrids have shown significant anti-inflammatory effects in established animal models, such as the carrageenan-induced paw edema test.[7][8]

In one study, a novel thiazol-indolin-2-one derivative exhibited higher edema inhibition (38.50%) than the standard drug celecoxib (34.58%) after 3 hours in the paw edema model.[7] This suggests that the anti-inflammatory action may be mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data: In Vivo Anti-inflammatory Activity

| Compound Class | Animal Model | Dose | Max. Edema Inhibition (%) | Time Point | Reference |

| Thiazol-indolin-2-one | Rat Paw Edema | N/A | 38.50% | 3 hr | [7] |

| Indole-Chalcone Hybrid | Mouse Paw Edema | 10 mg/kg | 61.74% | 1-6 hr | [9] |

Mechanistic Insights

The carrageenan-induced edema model involves a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the overproduction of prostaglandins through the action of COX-2.[8] The demonstrated efficacy of indole-thiazole derivatives in the later phase points towards COX-2 inhibition as a plausible mechanism of action.

Sources

- 1. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 9. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data analysis (NMR, MS) of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

An In-Depth Technical Guide to the Spectral Data Analysis of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Introduction: Elucidating the Structure of a Novel Heterocyclic Compound

In the landscape of medicinal chemistry and drug development, the structural confirmation of novel molecular entities is a cornerstone of the research and development pipeline. The compound this compound represents a confluence of two biologically significant heterocyclic scaffolds: the indole and the 2-aminothiazole. Such hybrid molecules are of significant interest for their potential as kinase inhibitors, antimicrobial agents, and other therapeutic applications.[1][2][3]

Accurate structural elucidation is paramount, not only for the validation of synthetic pathways but also for understanding structure-activity relationships (SAR) and ensuring the purity and identity of active pharmaceutical ingredients (APIs). This technical guide, prepared from the perspective of a Senior Application Scientist, provides a detailed walkthrough of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data analysis for this specific compound. We will delve into the causality behind spectral features, grounding our interpretations in established principles of organic spectroscopy and authoritative literature on related structures.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with a conventional numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure and numbering scheme for analysis.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, a high-resolution spectrum, typically acquired in a solvent like DMSO-d₆ to resolve exchangeable protons (NH, NH₂), is predicted to exhibit distinct signals for each unique proton. The causality for these predictions stems from the electronic effects of substituents and the inherent aromaticity of the heterocyclic rings.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Comments |

|---|---|---|---|---|

| NH -1 (Indole) | 10.8 - 11.2 | Broad Singlet | 1H | Deshielded due to aromaticity and nitrogen's electronegativity.[4] |

| H-4 (Indole) | ~7.25 | Doublet (d) | 1H | Ortho-coupled to H-6 (small J), deshielded by thiazole ring. |

| H-6 (Indole) | ~6.70 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H-7, meta-coupled to H-4. Shielded by methoxy group. |

| H-7 (Indole) | ~7.20 | Doublet (d) | 1H | Ortho-coupled to H-6. |

| C2-CH ₃ | 2.3 - 2.5 | Singlet | 3H | Attached to the electron-rich indole C2 position. |

| C5-OCH ₃ | 3.7 - 3.8 | Singlet | 3H | Typical range for an aryl methoxy group. |

| H-5' (Thiazole) | 6.4 - 6.6 | Singlet | 1H | Characteristic signal for a proton at the 5-position of a 4-substituted 2-aminothiazole.[1] |

| NH ₂ (Thiazole) | 6.6 - 7.0 | Broad Singlet | 2H | Exchangeable protons on the 2-amino group.[1][5] |

Expert Interpretation:

-

Indole Ring Protons: The protons on the benzene portion of the indole ring (H-4, H-6, H-7) form a characteristic splitting pattern. The methoxy group at C-5 is an electron-donating group, which increases electron density on the ring, particularly at the ortho (C-4, C-6) and para (not present) positions, causing an upfield (shielding) shift compared to unsubstituted indole. H-6 is expected to be the most shielded.

-

Thiazole Ring Proton (H-5'): The singlet at ~6.5 ppm is a hallmark of this structure. Its chemical shift is consistent with protons on electron-rich heterocyclic systems and its lack of coupling partners confirms its isolated position on the thiazole ring.[1]

-

Methyl and Methoxy Protons: The sharp singlets for the C2-methyl and C5-methoxy groups are easily identifiable. Their integration value of 3H each is a key confirmation point. The C2-methyl group's position is typical for a methyl group on an aromatic ring.

-

Exchangeable Protons (NH and NH₂): The broad singlets for the indole NH and the thiazole NH₂ are characteristic. Their chemical shifts can be concentration and temperature-dependent. Their presence would be confirmed by a D₂O exchange experiment, where these signals would disappear from the spectrum.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon framework. With techniques like DEPT (Distortionless Enhancement by Polarization Transfer), one can differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale / Comments |

|---|---|---|---|

| C-2 (Indole) | 135 - 138 | Quaternary (C) | Deshielded due to attachment to nitrogen and substitution with a methyl group.[6][7] |

| C-3 (Indole) | 108 - 112 | Quaternary (C) | Shielded, but attached to the thiazole ring. |

| C-3a (Indole) | 128 - 130 | Quaternary (C) | Bridgehead carbon. |

| C-4 (Indole) | 111 - 113 | CH | Aromatic methine. |

| C-5 (Indole) | 153 - 155 | Quaternary (C) | Attached to the electronegative oxygen of the methoxy group.[8] |

| C-6 (Indole) | 100 - 102 | CH | Shielded due to the ortho/para directing effect of the methoxy group. |

| C-7 (Indole) | 112 - 114 | CH | Aromatic methine. |

| C-7a (Indole) | 131 - 133 | Quaternary (C) | Bridgehead carbon attached to nitrogen. |

| C2-C H₃ | 12 - 14 | CH₃ | Typical alkyl carbon chemical shift. |

| C5-OC H₃ | 55 - 56 | CH₃ | Characteristic chemical shift for an aromatic methoxy carbon.[9][10] |

| C-2' (Thiazole) | 167 - 170 | Quaternary (C) | Guanidinic-like carbon, highly deshielded by two nitrogens. |

| C-4' (Thiazole) | 145 - 148 | Quaternary (C) | Attached to the indole ring. |

| C-5' (Thiazole) | 105 - 108 | CH | Shielded relative to other aromatic carbons. |

Expert Interpretation:

-

Quaternary Carbons: The spectrum is expected to show a significant number of quaternary carbons, which will be absent in a DEPT-135 spectrum but present in a broad-band decoupled spectrum. The most downfield signals belong to C-5 (due to the attached oxygen) and C-2' (the guanidinic carbon of the 2-aminothiazole moiety).

-

Methoxy Carbon: The signal around 55-56 ppm is a highly reliable indicator of the methoxy group's presence.[9][10] Its conformation relative to the aromatic ring can influence its precise chemical shift.

-

Indole vs. Thiazole Carbons: The chemical shifts of the indole carbons are influenced by both the fused ring system and the methoxy substituent. The thiazole carbons have distinct shifts determined by the heteroatoms (N and S) within the ring.

Mass Spectrometry (MS) Analysis: Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns. For this molecule (C₁₃H₁₄N₄OS), the exact monoisotopic mass is 274.0939 Da. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion [M+H]⁺ at m/z 275.09.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition, while tandem MS (MS/MS) experiments would reveal the characteristic fragmentation pathways, providing a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathway:

The connectivity of the indole and thiazole rings can be confirmed by observing characteristic fragmentation patterns. The bond between C3 of the indole and C4' of the thiazole is a likely point of cleavage, as are fragmentations within the indole ring itself.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Expert Interpretation:

-

Parent Ion [M+H]⁺ (m/z 275.1): This is the primary ion observed in the full scan MS spectrum and confirms the molecular weight of the compound.

-

Indole Fragment (m/z 175.1): A significant fragment could arise from the cleavage of the C3-C4' bond, retaining the charge on the larger, more stable 5-methoxy-2-methyl-1H-indol-3-yl cation. This confirms the mass of the indole portion of the molecule.

-

Loss of Methyl Radical (m/z 160.1): Further fragmentation of the indole cation (m/z 175.1) via the loss of a methyl radical (•CH₃) from the C2 position would yield a fragment at m/z 160.1. This is a common fragmentation for methylated aromatic systems.

-

2-Aminothiazole Fragment (m/z 101.0): While less common if the charge is preferentially stabilized on the indole, it is possible to observe a fragment corresponding to the protonated 2-aminothiazole moiety.

-

General Principle: The fragmentation pattern of thiazoles often involves ring cleavage, but in a hybrid molecule, the weakest bonds between the major rings are often the first to break.[11][12][13] The stability of the resulting carbocations dictates the most abundant fragment ions.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the high-purity compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable NH and NH₂ protons which might be lost or broadened in other solvents like CDCl₃ or MeOD.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

-

Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Perform a standard one-dimensional (1D) ¹H NMR experiment.

-

Perform a 1D ¹³C NMR experiment with proton decoupling.

-

(Optional but Recommended): To definitively assign proton-carbon correlations, acquire two-dimensional (2D) spectra such as HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H connections and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations. A COSY (Correlation Spectroscopy) experiment can confirm H-H coupling relationships.

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

Integrate the ¹H signals and assign their multiplicities.

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

-

Perform serial dilutions to a working concentration of ~1 µg/mL using the initial mobile phase composition.

-

-

LC Method:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water. The acid is crucial for promoting good peak shape and efficient protonation in the ESI source.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical scouting gradient would be 5% to 95% B over 10 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

MS Method:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50 - 500 to cover the expected parent ion and its fragments.

-

Capillary Voltage: ~3.5 - 4.5 kV.

-

Gas Temperature: 300 - 350 °C.

-

Data Acquisition: For structural confirmation, acquire data in both full scan mode (to detect the [M+H]⁺ ion) and tandem MS (MS/MS) or data-dependent acquisition mode to trigger fragmentation of the most intense ions.

-

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The predicted chemical shifts and fragmentation patterns, grounded in the fundamental principles of spectroscopy and supported by literature data on analogous structures, form a robust analytical framework. This guide serves as a practical tool for researchers, enabling them to confidently identify this molecule and ensure its integrity in drug discovery and development workflows.

References

- Gaber, A. A. M., & Morsy, J. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B, 1456-1461.

-

Kovalenko, S., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(19), 6649. Available at: [Link]

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

-

Chemistry Learning. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Selected IR and 1 H NMR data for the aminothiazole compounds. Available at: [Link]

- Alvarez-Cisneros, C., et al. (2016). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Journal of the Mexican Chemical Society, 60(3), 123-132.

- Der Pharma Chemica. (2011).

-

PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Available at: [Link]

- Ceryak, O., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 829.

-

ResearchGate. (n.d.). Structural characterization of indole-3-ethanol. Available at: [Link]

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 7(50), 31491-31498.

- El-Emary, T. I. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 4(2), 1276-1283.

- ResearchGate. (2016). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)

- Al-Ostath, R. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311.

- Toušek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661-669.

- Universal Print. (n.d.).

- Li, J-T., et al. (2013). N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1801.

- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 734-744.

- Pharmaffiliates. (n.d.). N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-hydroxypropanamide.

- Liu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510.

- AIP Publishing. (2022).

- Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 62, 128639.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. 6(4), 116.

- Chemical Synthesis Database. (n.d.). 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid.

- Liu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.

- Kovalenko, S., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- ChemSynthesis. (n.d.). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine.

- ResearchGate. (n.d.). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole.

- Morales-Ríos, M. S., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(6), 477-493.

- ResearchGate. (2015). Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy).

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI)

- PubChem. (n.d.). Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methyl-, iodide (1:1).

- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.2-Hydroxy-5-methylpyrazine*.

Sources

- 1. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 5-Methoxyindole(1006-94-6) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Pharmacophore Modeling of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Abstract

This technical guide provides a comprehensive framework for the pharmacophore modeling of 4-(5-methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, a molecule with a scaffold suggestive of kinase inhibitory potential. Recognizing that this specific molecule may be a novel entity with limited public data, this document establishes a prospective workflow. We will explore both ligand-based and structure-based pharmacophore modeling approaches, grounded in the hypothesis that the target is a protein kinase. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the strategic rationale behind methodological choices. We will delve into model generation, rigorous validation, and subsequent application in virtual screening for hit identification and lead optimization. All protocols are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Pharmacophore Modeling

In the modern drug discovery paradigm, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), distills the complex interactions between a ligand and its biological target into a simplified three-dimensional representation of essential chemical features.[3] A pharmacophore is the specific 3D arrangement of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biologic target and to trigger (or block) its biological response.[4]

The molecule of interest, this compound, possesses an indole-thiazole scaffold. Both indole and thiazole moieties are privileged structures in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[5][6][7][8][9] Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them highly attractive drug targets.[2][10] Given this context, we will proceed with the scientifically-grounded hypothesis that our target is a protein kinase, hereafter referred to as "Kinase X".

This guide will navigate two primary scenarios in pharmacophore modeling:

-

Ligand-Based Pharmacophore Modeling (LBPM): Employed when the 3D structure of the target protein is unknown, but a set of active ligands is available.[11] The model is built by aligning these active molecules and identifying common chemical features.[12]

-

Structure-Based Pharmacophore Modeling (SBPM): Utilized when the 3D structure of the target protein, either alone (apo) or in complex with a ligand, has been determined experimentally (e.g., via X-ray crystallography).[4][13] This approach maps the key interaction points within the target's binding site.

By the end of this guide, the reader will have a robust understanding of how to generate, validate, and apply a pharmacophore model for a novel chemical entity, transforming a structural hypothesis into a powerful tool for drug discovery.

Foundational Concepts and Strategic Choices

Before detailing the protocols, it is crucial to understand the "why" behind the "how." The choice between a ligand-based or structure-based approach is the first critical decision point.

Ligand-Based vs. Structure-Based Approaches: A Decision Framework

The selection of a modeling strategy is dictated by the available data.

-

Scenario A: Known Actives, Unknown Target Structure (Ligand-Based) If you have a series of molecules with known activity against Kinase X but no crystal structure, LBPM is the method of choice.[11] The core assumption is that molecules with similar biological activity share common binding features. The strength of the resulting model is highly dependent on the structural diversity and activity range of the input ligand set.

-

Scenario B: Known Target Structure (Structure-Based) If a 3D structure of Kinase X is available (e.g., from the Protein Data Bank), SBPM is preferred.[13] This method offers a more direct insight into the binding site's geometry and chemical environment, allowing for the identification of key interaction points for a potential inhibitor.[14]

The following diagram illustrates this initial decision-making workflow.

Caption: Decision workflow for selecting a pharmacophore modeling approach.

Defining Pharmacophoric Features

A pharmacophore model is composed of several key feature types that represent different types of molecular interactions. For kinase inhibitors, these typically include:[15][16]

| Feature Type | Abbreviation | Description | Example Interaction in Kinase Hinge Region |

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons that can accept a hydrogen bond. | Carbonyl oxygen on the inhibitor accepting a hydrogen from a backbone NH group. |

| Hydrogen Bond Donor | HBD | An atom with an electropositive hydrogen atom that can be donated in a hydrogen bond. | An NH group on the inhibitor donating a hydrogen to a backbone carbonyl. |

| Hydrophobic Feature | H | A non-polar group that can engage in hydrophobic interactions. | A methyl or phenyl group on the inhibitor fitting into a hydrophobic pocket. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons. | A phenyl or indole ring on the inhibitor involved in pi-stacking interactions. |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. | A basic amine group. |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. | A carboxylic acid group. |

Protocol I: Ligand-Based Pharmacophore Modeling (LBPM)

This protocol assumes no available structure for Kinase X but the existence of a set of at least 5-10 active compounds, including our lead molecule, with a reasonable range of activities.

Step-by-Step Methodology

-

Training Set Preparation:

-

Selection: Curate a set of active ligands with experimentally determined activities (e.g., IC50 values). The set should be structurally diverse but presumed to share a common binding mode. Divide the set into a training set (approx. 70-80% of compounds) to build the model and a test set (20-30%) for validation.[17]

-

Structure Preparation: Generate 3D coordinates for each ligand. Use a tool like LigPrep (Schrödinger) or the equivalent in MOE or Discovery Studio to generate realistic ionization states, tautomers, and stereoisomers.[18]

-

Conformational Analysis: For each ligand, generate a diverse set of low-energy conformations. This is a critical step as it determines the 3D space the model will explore.[11]

-

-

Pharmacophore Model Generation:

-

Feature Identification: For each conformation of each ligand, identify potential pharmacophoric features (HBA, HBD, H, AR, etc.).

-

Molecular Alignment & Hypothesis Generation: Align the training set molecules based on common features. Software like Phase (Schrödinger), Catalyst (BIOVIA), or LigandScout use algorithms to identify spatial arrangements of features that are common to the most active compounds.[19][20][21] This process will generate multiple pharmacophore hypotheses.

-

Scoring and Ranking: Each hypothesis is scored based on how well it maps the active compounds and excludes inactive ones (if included). The best hypotheses are ranked for further validation.

-

-

Model Validation (Self-Validating System): A robust model must be able to distinguish active compounds from inactive ones.[14]

-

Test Set Validation: Screen the test set (which was not used to build the model) against the generated hypotheses. A good model should identify the active test set compounds with high scores.[14][17]

-

Decoy Set Screening: Create or download a decoy set – a collection of molecules with similar physicochemical properties to the actives but presumed to be inactive.[22] Screen this set against the model. A good model should have a low hit rate for decoys.

-

Enrichment Factor (EF) and ROC Curves: Calculate metrics like the Enrichment Factor (EF) and plot a Receiver Operating Characteristic (ROC) curve.[23] EF measures how much better the model is at finding actives compared to random selection. The Area Under the Curve (AUC) for the ROC plot provides a quantitative measure of the model's predictive power.[23]

-

Fischer's Randomization Test: This statistical test assesses the probability that the correlation between the model and the activity data occurred by chance.[14]

-

Caption: Workflow for Ligand-Based Pharmacophore Modeling (LBPM).

Protocol II: Structure-Based Pharmacophore Modeling (SBPM)

This protocol is applicable when a high-resolution 3D structure of Kinase X is available, ideally co-crystallized with a ligand.

Step-by-Step Methodology

-

Target Structure Preparation:

-

Acquisition: Download the protein structure from the Protein Data Bank (PDB).

-

Preparation: Use a protein preparation wizard (e.g., in Maestro, MOE) to:

-

Add hydrogens.

-

Assign correct bond orders.

-

Optimize protonation states of residues like Histidine.

-

Perform a restrained energy minimization to relieve any steric clashes.

-

-

-

Binding Site Analysis & Feature Generation:

-

From Protein-Ligand Complex: If a ligand is present, software can automatically identify the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein and the ligand.[13] These interactions are then translated directly into pharmacophoric features.

-

From Apo Protein: If no ligand is present, tools like LigandScout or Phase can analyze the binding pocket and generate features based on the properties of the amino acid residues lining the cavity.[21][24] For example, a glutamic acid residue can be mapped as an HBA and/or NI feature.

-

-

Hypothesis Refinement and Validation:

-

Feature Selection and Editing: Manually inspect the generated pharmacophore. Exclude features that may not be critical for binding or add features based on known SAR data. For instance, add exclusion volumes to represent regions of the binding site occupied by the protein, preventing clashes.[14]

-

Validation: The validation process is similar to LBPM, using a test set of known actives and a decoy set. The goal is to confirm that the structure-derived hypothesis can successfully identify known binders and discriminate them from non-binders. Docking studies can also be used to cross-validate the pharmacophore model; active compounds should dock in a pose that satisfies the pharmacophore features.[23][25]

-

Caption: Workflow for Structure-Based Pharmacophore Modeling (SBPM).

Application of the Validated Pharmacophore Model

Once a robust and validated pharmacophore model is in hand, it becomes a powerful query for various drug discovery tasks.

Virtual Screening

The most common application is to screen large compound libraries (e.g., ZINC, Enamine REAL, PubChem) to identify novel "hits".[1][25][26] The process involves rapidly checking which molecules in the database can adopt a conformation that matches the pharmacophore query.[27] This significantly narrows down the number of compounds for experimental testing, saving time and resources.[3]

Scaffold Hopping

A pharmacophore represents chemical functionalities, not specific chemical groups. This abstraction allows for the identification of molecules with entirely different chemical skeletons (scaffolds) that still satisfy the required 3D arrangement of features.[1][25] This "scaffold hopping" is invaluable for discovering novel intellectual property and improving properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Lead Optimization

The pharmacophore model can guide the chemical synthesis of new analogues of the lead compound, this compound. By understanding which features are essential for activity, chemists can prioritize modifications that enhance binding affinity and selectivity while avoiding changes that disrupt key interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore modeling of this compound. By following either the ligand-based or structure-based protocols, researchers can develop a validated model that serves as a powerful tool for virtual screening and lead optimization. The key to success lies not just in the execution of software protocols but in the careful selection of input data, rigorous validation, and thoughtful interpretation of the results.

Future advancements, such as integrating machine learning and molecular dynamics simulations, will continue to enhance the predictive power of pharmacophore models.[28][29] For instance, running molecular dynamics on a protein-ligand complex can reveal dynamic pharmacophoric features that are not apparent in a static crystal structure, leading to more robust and comprehensive models.[28] As these methods evolve, their role in accelerating the journey from a promising molecule to a life-saving therapeutic will only continue to grow.

References

-

Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). MDPI. Retrieved from [Link]

-

A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. (n.d.). Novoprolabs. Retrieved from [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Approach for Efficient Pharmacophore-Based Virtual Screening: Method and Applications. (2009). Journal of Chemical Information and Modeling, 49(3), 679–691. Retrieved from [Link]

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2022). ACS Omega, 7(38), 34185–34195. Retrieved from [Link]

-

3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. Retrieved from [Link]

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Ligand and Pharmacophore based Design. (n.d.). Dassault Systèmes. Retrieved from [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Structure based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Pharmacophore approaches in protein kinase inhibitors design. (2014). World Journal of Methodology, 4(4), 145–157. Retrieved from [Link]

-

List of softwares related to pharmacophore modeling. (n.d.). ResearchGate. Retrieved from [Link]

-

Phase. (n.d.). Schrödinger. Retrieved from [Link]

-

Pharmacophore approaches in protein kinase inhibitors design. (2014). ResearchGate. Retrieved from [Link]

-

Pharmacophore modeling. (n.d.). Fiveable. Retrieved from [Link]

-

Directory of in silico Drug Design tools. (n.d.). Retrieved from [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404–416. Retrieved from [Link]

-

Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. (2008). Journal of Chemical Information and Modeling, 48(7), 1453–1462. Retrieved from [Link]

-

Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024). Journal of Applied Pharmaceutical Sciences and Research, 1(1), 138-149. Retrieved from [Link]

-

Structure-Based Pharmacophore Modeling. (n.d.). Bio-protocol. Retrieved from [Link]

-

Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Current Computer-Aided Drug Design, 18(5), 441-454. Retrieved from [Link]

-

Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (n.d.). ACS Publications. Retrieved from [Link]

-

Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024). J's Blog. Retrieved from [Link]

-

Ligand-based pharmacophores. (n.d.). TeachOpenCADD. Retrieved from [Link]

-

Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate. Retrieved from [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(10), 6681-6710. Retrieved from [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). ResearchGate. Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2020). ResearchGate. Retrieved from [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]

- Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers. (2023). Google Patents.

-

Synthesis, computational studies and antioxidant activity of some 3-(2- alkylamino-4-aminothiazole-5-oyl)pyridines. (n.d.). Retrieved from [Link]

-

New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. (2023). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiveable.me [fiveable.me]

- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wjgnet.com [wjgnet.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 19. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]

- 20. researchgate.net [researchgate.net]

- 21. schrodinger.com [schrodinger.com]

- 22. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aast.edu [aast.edu]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Directory of in silico Drug Design tools [click2drug.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Target Prediction for 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine: A Technical Guide

Executive Summary

In the modern drug discovery paradigm, the early identification of a small molecule's biological targets is paramount for accelerating lead optimization and understanding potential mechanisms of action and toxicity. This technical guide provides a comprehensive, multi-pronged in silico strategy for predicting the protein targets of the novel compound 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine . By synergistically integrating ligand-based and structure-based computational methodologies, we move beyond a single-algorithm prediction to a robust, consensus-driven hypothesis. This document is intended for researchers, computational chemists, and drug development professionals, offering not just step-by-step protocols for freely accessible tools, but also the strategic rationale behind each decision, ensuring a scientifically sound and reproducible workflow.

Strategic Framework: The Rationale for a Synergistic In Silico Approach

No single computational method for target prediction is infallible.[1] Each approach operates on different assumptions and utilizes distinct data types. A robust target prediction strategy, therefore, relies on the convergence of evidence from orthogonal methods. Our framework is built on two foundational pillars:

-

Ligand-Based Methods : These approaches are predicated on the principle of chemical similarity, which states that structurally similar molecules are likely to exhibit similar biological activities by binding to the same targets.[2][3] This is particularly powerful when the query molecule shares scaffolds with well-characterized chemical probes or approved drugs.

-

Structure-Based Methods : These methods leverage the three-dimensional (3D) structures of proteins to predict binding interactions.[4] By performing "inverse docking," we can screen our molecule of interest against a vast library of protein structures to identify those with high-affinity binding pockets.[2][5]

The convergence of predictions from both ligand- and structure-based analyses provides a higher degree of confidence in the generated hypotheses, which can then be prioritized for experimental validation.

Ligand-Based Target Prediction: Leveraging Known Chemical Space

The structure of our query molecule contains two key heterocyclic scaffolds: a methoxy-indole ring and a 2-aminothiazole moiety. These are privileged structures in medicinal chemistry, frequently associated with kinase inhibition.[6][7][8] Our ligand-based search will therefore focus on identifying known bioactive molecules that share this structural heritage.

Protocol: 2D Similarity Searching via Public Databases

This protocol utilizes the powerful search functionalities of PubChem and ChEMBL, which are vast, manually curated repositories of chemical structures and their associated bioactivities.[9][10]

Step-by-Step Methodology:

-

Obtain a Machine-Readable Representation of the Query Molecule:

-

Convert the name "this compound" into a SMILES (Simplified Molecular Input Line Entry System) string.

-

SMILES: COc1cc2c(cc1)c(c(n2)C)C3=CSC(=N3)N

-

-

Perform Similarity Search in PubChem:

-

Navigate to the PubChem homepage (]">https://pubchem.ncbi.nlm.nih.gov).[9]

-

Select "Structure Search" and paste the SMILES string.

-

On the results page, choose a "Similarity" search (e.g., Tanimoto) and set a threshold (a good starting point is 85-90%). This identifies compounds with a high degree of structural overlap.[11]

-

-

Perform Similarity Search in ChEMBL:

-

Data Curation and Analysis:

-

Collect the top hits from both databases.

-

For each hit, extract the documented protein target(s) and associated activity values.

-

Organize this information into a table for clear comparison.

-

Expected Outcome & Interpretation

The similarity search is expected to yield a list of compounds with known biological targets. Given the indole and thiazole motifs, we anticipate identifying numerous kinase inhibitors.